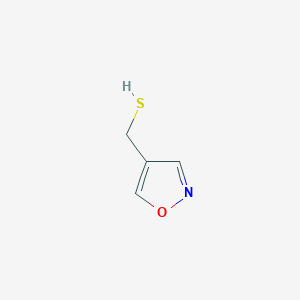
(1,2-Oxazol-4-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Oxazol-4-yl)methanethiol is a heterocyclic compound with the molecular formula C4H5NOS. It features a five-membered ring containing both oxygen and nitrogen atoms, specifically at the first and second positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Oxazol-4-yl)methanethiol typically involves the formation of the oxazole ring followed by the introduction of the thiol group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the desired oxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and thiol introduction steps .
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Oxazol-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers, thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of (1,2-Oxazol-4-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the oxazole ring can interact with various enzymes and receptors through non-covalent interactions, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A heterocyclic compound with a similar ring structure but lacking the thiol group.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Thiazole: Contains a sulfur atom in place of the oxygen atom in the ring structure.
Uniqueness
(1,2-Oxazol-4-yl)methanethiol is unique due to the presence of both the oxazole ring and the thiol group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C4H5NOS |
|---|---|
Molekulargewicht |
115.16 g/mol |
IUPAC-Name |
1,2-oxazol-4-ylmethanethiol |
InChI |
InChI=1S/C4H5NOS/c7-3-4-1-5-6-2-4/h1-2,7H,3H2 |
InChI-Schlüssel |
SMCSQBXWPYVUPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NO1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















